molecular formula C23H19ClN2O3 B3639826 2-(4-chlorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one

2-(4-chlorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B3639826
M. Wt: 406.9 g/mol
InChI Key: OXBKBFMVFNKZCE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a methoxyphenoxyethyl side chain. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the Methoxyphenoxyethyl Side Chain: This step involves the reaction of the quinazolinone intermediate with a methoxyphenoxyethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-(4-chlorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)ethylamine: This compound shares the chlorophenyl group but lacks the quinazolinone core and methoxyphenoxyethyl side chain.

    4-(2-(4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound contains the methoxyphenoxy group but has a different core structure.

Uniqueness

2-(4-chlorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one is unique due to its combination of functional groups and its quinazolinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-28-18-10-12-19(13-11-18)29-15-14-26-22(16-6-8-17(24)9-7-16)25-21-5-3-2-4-20(21)23(26)27/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBKBFMVFNKZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-chlorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one
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2-(4-chlorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one
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2-(4-chlorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one
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2-(4-chlorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one
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2-(4-chlorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one
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2-(4-chlorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one

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